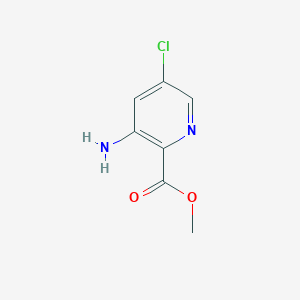
Biotinyl-Substance P Trifluoroacetate
Descripción general
Descripción
Biotinyl-Substance P Trifluoroacetate (CAS: 87468-58-4) is a biotinylated peptide . It consists of the following amino acid sequence: Biotinyl-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ . The trifluoroacetate salt form enhances its solubility and stability. Biotinyl-Substance P Trifluoroacetate is commonly used in research and diagnostic applications due to its specific binding properties and ease of detection .
Synthesis Analysis
The synthesis of Biotinyl-Substance P Trifluoroacetate involves attaching a biotin molecule to the Substance P peptide sequence. This can be achieved through chemical reagents or enzymatic methods. The resulting compound is a water-soluble peptide with a trifluoroacetate counterion .
Molecular Structure Analysis
Biotinyl-Substance P Trifluoroacetate consists of a biotin moiety covalently linked to the Substance P peptide. The biotin portion provides a unique tag for selective protein labeling, while the trifluoroacetate group enhances solubility. The overall structure includes the tetrahydrothiophene ring of biotin fused to a ureido ring, with a valeric acid side chain .
Chemical Reactions Analysis
- Biotinylation Reactions : Researchers can use chemical reagents or enzymes to attach biotin to target proteins. Once labeled, these proteins become detectable and amenable to study .
- Catalytic Activity : Trifluoroacetic acid (TFA), a component of Biotinyl-Substance P Trifluoroacetate, exhibits catalytic activity in organic reactions .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Avidin Affinity and Fluorescence Properties
Biotinyl derivatives, including those involving Biotinyl-Substance P Trifluoroacetate, have been studied for their high affinity for avidin and unique fluorescence properties. The compound 1-Biotinylpyrene, for example, displayed fluorescence emission in aqueous solutions and exhibited a fluorescence maximum shift upon binding to avidin, indicating its potential use in bioanalytical applications (Plażuk, Zakrzewski, & Salmain, 2011).
2. Surface Engineering of Microfluidic Devices
Biotinylated compounds are also instrumental in the fabrication of microfluidic analysis devices with surface-immobilized cell-capturing molecules. These devices utilize biotinylated compounds to support the self-assembly of proteins, antibodies, and mammalian cells, demonstrating the compound's versatility in bioengineering and clinical research applications (Lahann et al., 2003).
3. Biotinylation of Peptides and Oligonucleotides
Biotinyl-Substance P Trifluoroacetate can be involved in the biotinylation of peptides and oligonucleotides, enabling their use in various biological studies. The exclusive affinity of biotin to fluorescent streptavidin/avidin proteins allows for specific detection, highlighting its significant role in modern biological research and the potential for various applications, including cellular transport (Jezowska et al., 2012).
4. Photophysics and Avidin-Binding Properties
Biotinylated reagents derived from Biotinyl-Substance P Trifluoroacetate have been examined for their photophysical properties and avidin-binding abilities. These studies contribute to the understanding of the compound's luminescence and its potential in binding site determination and biochemical investigations (Baschieri et al., 2014).
5. Applications in Photoaffinity Biotinylation
The compound has also been utilized in photoaffinity biotinylation techniques, where it demonstrates potential utility in applications requiring tight structural requirements. This indicates its role in expanding the scope of photoaffinity labeling in research and diagnostics (Hashimoto & Hatanaka, 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H112N20O15S2.C2HF3O2/c1-42(2)37-50(66(102)84-45(62(77)98)31-36-109-3)83-60(97)40-81-63(99)51(38-43-17-6-4-7-18-43)88-67(103)52(39-44-19-8-5-9-20-44)89-65(101)46(27-29-57(75)94)85-64(100)47(28-30-58(76)95)86-68(104)54-23-15-35-93(54)71(107)49(21-12-13-32-74)87-69(105)55-24-16-34-92(55)70(106)48(22-14-33-80-72(78)79)82-59(96)26-11-10-25-56-61-53(41-110-56)90-73(108)91-61;3-2(4,5)1(6)7/h4-9,17-20,42,45-56,61H,10-16,21-41,74H2,1-3H3,(H2,75,94)(H2,76,95)(H2,77,98)(H,81,99)(H,82,96)(H,83,97)(H,84,102)(H,85,100)(H,86,104)(H,87,105)(H,88,103)(H,89,101)(H4,78,79,80)(H2,90,91,108);(H,6,7)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJPDCSCRLKGMC-UTUYLYDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)CCCCC5C6C(CS5)NC(=O)N6.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H113F3N20O17S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1688.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotinyl-Substance P Trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



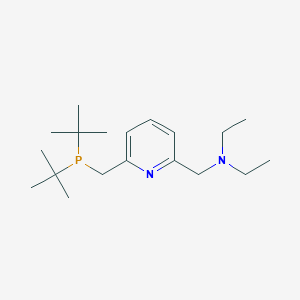

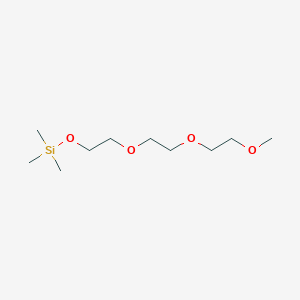
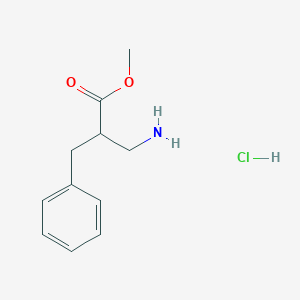

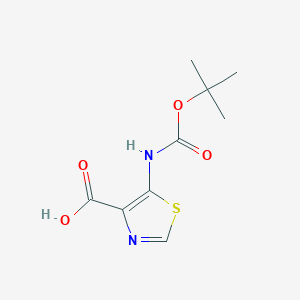

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)



![6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B3030104.png)
